1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one -

1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one

Catalog Number: EVT-3930951
CAS Number:
Molecular Formula: C19H30N6O2
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Chalcone derivatives with triazole rings: [, ] These papers discuss the synthesis and structural characterization of chalcone derivatives containing triazole rings, but the specific substitutions on the triazole and the lack of piperazine-2-one moiety differentiate them from the target compound.
  • PD-1/PD-L1 inhibitors: [] This research explores biphenyl-1,2,3-triazol-benzonitrile derivatives as potential inhibitors of the PD-1/PD-L1 interaction. These compounds possess distinct structural features compared to the target compound, including the biphenyl and benzonitrile moieties, making them structurally unrelated.
  • Fungicidal oxime derivatives: [, ] These studies focus on the synthesis and fungicidal activity of oxime derivatives containing triazole and thiazole/thiadiazole rings. While they share the triazole ring with "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one", their overall structure, including the oxime and thiazole/thiadiazole moieties, significantly distinguishes them from the target compound.
  • Triazolyl-pyridine-based phosphine ligands for metal complexes: [, ] This research involves the synthesis of triazolyl-pyridine-based phosphine ligands and their corresponding metal complexes. These compounds lack the piperazine-2-one and piperidine units present in "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one" and exhibit different chemical properties and applications.
  • Isoxazole and triazole derivatives as HDAC inhibitors: [] This study focuses on the electrochemical synthesis of isoxazole and triazole derivatives tethered with a thiouracil base as potential HDAC inhibitors. These compounds differ significantly from "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one" in their core structure and lack the piperazine-2-one and piperidine moieties.
  • Renin inhibitors: [] This paper discusses derivatives of 5-amino-4-hydroxi-7- (imidazo (1,2-a>) pyridin-6- ylmethyl-8-methyl-nonamide as renin inhibitors for treating hypertension. These compounds do not share any significant structural features with "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one" and belong to a different chemical class.
  • cMet kinase inhibitors: [] This research evaluates cMet kinase inhibitors for their oral pharmacokinetic properties. These compounds have distinct structures and mechanisms of action compared to the target compound and are not considered structurally related.
  • Sugar imine molecules synthesized via click chemistry: [] This study describes the synthesis of a sugar imine molecule using click chemistry, incorporating a triazole ring. While it shares the triazole unit with "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one", its overall structure, including the sugar moiety, significantly differs from the target compound.
  • Dopamine D3 receptor antagonists: [] This research investigates the cardiovascular effects of dopamine D3 receptor antagonists, including SB-277,011A and structurally novel compounds like R-VK4-40 and R-VK4-116. These compounds are unrelated to the target compound in terms of structure and pharmacological activity.
  • Ruthenium, Osmium, and Iridium complexes with pyridyl-mesoionic carbene ligands: [] This paper focuses on metal complexes with pyridyl-mesoionic carbene ligands for transfer hydrogenation catalysis. These complexes are structurally dissimilar to the target compound, lacking the piperazine-2-one and piperidine groups.
  • Gewald Thiophene derivatives: [] This study explores Gewald thiophenes and their transformations for thienopyrimidine synthesis. The described compounds lack the piperazine-2-one and piperidine moieties present in "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one" and differ in their core structure and chemical reactivity.
  • Glycogen phosphorylase inhibitors: [] This research investigates the synthesis and biological activity of triazole carbohydrates as glycogen phosphorylase inhibitors. These compounds share the triazole ring with the target compound but differ significantly in their overall structure due to the presence of carbohydrate moieties.
  • PET tracers: [] This study examines the metabolic properties of various PET tracers, including [18F]FE@SUPPY, [11C]Me@APPI, [18F]FE@SNAP, and [carbonyl-11C]WAY100635. These compounds are unrelated to "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one" in terms of structure and intended application.
  • Selective antagonists of the H4 histamine receptor: [] This paper focuses on selective antagonists of the H4 histamine receptor for treating vestibular disorders. The compounds discussed in this study are structurally diverse and do not share any significant structural features with "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one".
  • Lipopolysaccharide-induced tracheal relaxation: [] This research investigates the role of lipopolysaccharide and cyclooxygenase inhibitors in airway relaxation. The compounds involved in this study, such as lipopolysaccharide and specific COX inhibitors, are unrelated to "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one" in terms of structure and mechanism of action.
  • Afukozilirovannym antibody against cd20 inhibitor and mdm2: [] This paper discusses the combined therapy of an afukozilirovannym antibody against cd20 inhibitor and MDM2 for cancer treatment. The specific compounds mentioned, such as humanized antibody B-Ly1 and various MDM2 inhibitors, are unrelated to the target compound in terms of structure and therapeutic target.
  • Pyrazole and triazole compounds as inhibitors of KSP: [] This study focuses on pyrazole and triazole compounds as potential inhibitors of KSP. While they share the triazole ring with "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one", their overall structure, including the pyrazole moiety and various substitutions, differentiates them from the target compound.
  • Pyrroloquinoline compounds to eliminate latent microorganisms: [] This research investigates the use of pyrroloquinoline compounds to eliminate clinically latent microorganisms. These compounds have distinct structures and biological activities compared to "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one" and are not considered structurally related.
  • Reagents for organic synthesis: [, ] These papers provide a comprehensive overview of reagents for high-throughput solid-phase and solution-phase organic synthesis, as well as reagents for glycoside, nucleotide, and peptide synthesis. The wide range of reagents covered in these studies does not provide specific information on compounds related to "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one".
  • Combinations of JAK inhibitors: [] This research examines the use of combinations of JAK inhibitors for the treatment or prevention of proliferative diseases. The specific JAK inhibitors discussed in this study are unrelated to "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one" in terms of structure and pharmacological target.
  • Apoptosis-inducing agents for cancer and immune disease treatment: [] This paper explores various apoptosis-inducing agents, including a range of complex chemical structures, for treating cancer and immune diseases. These compounds are structurally diverse and do not share any significant structural similarities with "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one".
  • Benzopyran and benzoxepine type PI3K inhibitors: [] This study focuses on benzopyran and benzoxepine compounds as potential PI3K inhibitors. These compounds differ significantly from "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one" in their core structure and lack the piperazine-2-one and piperidine moieties.
  • Cannabinoid system and cyclooxygenase inhibitors: [] This research investigates the interactions between the cannabinoid system and cyclooxygenase inhibitors, focusing on substances like endocannabinoids, cannabinoid receptor agonists/antagonists, and nonsteroidal anti-inflammatory drugs. The compounds involved in this study are structurally and pharmacologically distinct from "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one".
  • Sugarcane herbicide leaching risk evaluation: [] This study evaluates the leaching risk of various herbicides used in sugarcane production to groundwater. The herbicides analyzed, including ametryn, atrazine, clomazone, diuron, halosulfuron, hexazinone, imazapic, imazapyr, MCPA, metribuzin, MSMA, paraquat, pendimethalin, picloram, simazine, sulfentrazone, and tebuthiuron, are structurally diverse and unrelated to "1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one".

Properties

Product Name

1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one

IUPAC Name

1-cyclohexyl-4-[1-(piperidin-3-ylmethyl)triazole-4-carbonyl]piperazin-2-one

Molecular Formula

C19H30N6O2

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C19H30N6O2/c26-18-14-23(9-10-25(18)16-6-2-1-3-7-16)19(27)17-13-24(22-21-17)12-15-5-4-8-20-11-15/h13,15-16,20H,1-12,14H2

InChI Key

LGPFMBHDWPPWAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2=O)C(=O)C3=CN(N=N3)CC4CCCNC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.